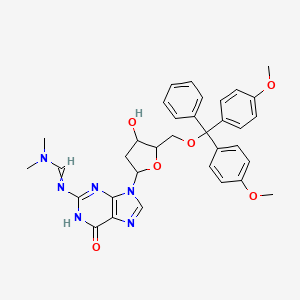
2'-Deoxy-N2-DMF-5'-O-DMT-guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-N2-DMF-5’-O-DMT-guanosine is a synthetic nucleoside analog extensively used in the biomedical industry. This compound is known for its antiviral and anticancer properties, making it a significant player in the synthesis of nucleoside analogs and antiviral drugs targeting diseases such as HIV and hepatitis C.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxy-N2-DMF-5’-O-DMT-guanosine is synthesized using the phosphoramidite method. The synthesis involves the following steps :
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyguanosine is protected using dimethoxytrityl chloride (DMT-Cl) to form 5’-O-DMT-2’-deoxyguanosine.
Formation of the N2-DMF group: The N2 position of the guanine base is modified with dimethylformamidine (DMF) to form N2-DMF-5’-O-DMT-2’-deoxyguanosine.
Phosphitylation: The 3’-hydroxyl group is then phosphitylated using a phosphoramidite reagent to yield 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite.
Industrial Production Methods
Industrial production of 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N2-DMF-5’-O-DMT-guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can modify the functional groups on the guanine base.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N2 and 5’-O positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various guanine derivatives and modified nucleosides, which have applications in medicinal chemistry and drug development .
Scientific Research Applications
2’-Deoxy-N2-DMF-5’-O-DMT-guanosine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in DNA sequencing and hybridization experiments.
Medicine: Plays a crucial role in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of high-purity nucleoside analogs for pharmaceutical testing
Mechanism of Action
The mechanism of action of 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine involves its incorporation into nucleic acids, where it interferes with the normal function of DNA and RNA. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific molecular pathways involved in nucleic acid synthesis and repair .
Comparison with Similar Compounds
2’-Deoxy-N2-DMF-5’-O-DMT-guanosine is unique due to its specific modifications at the N2 and 5’-O positions, which enhance its stability and functionality. Similar compounds include:
2’-Deoxy-N2-DMF-guanosine: Lacks the 5’-O-DMT protection.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-deoxyguanosine: Contains a fluorine atom at the 2’ position and an isobutyryl group at the N2 position
These modifications make 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine particularly effective in its applications, distinguishing it from other nucleoside analogs.
Properties
IUPAC Name |
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRIMRXIMVGPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
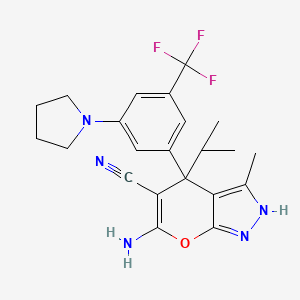
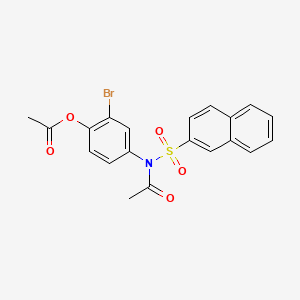
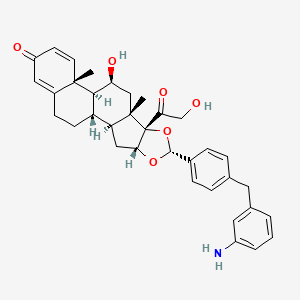
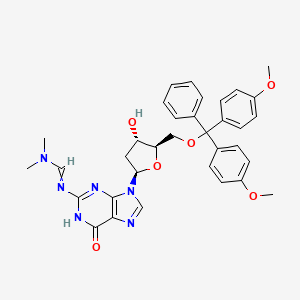

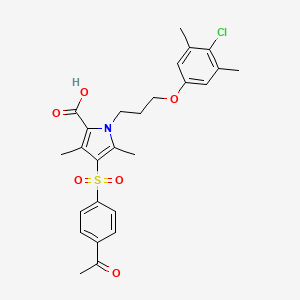

![4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B10831240.png)
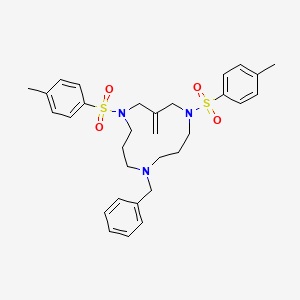
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B10831258.png)
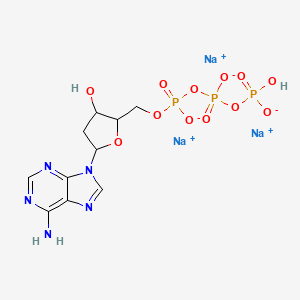
![(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B10831274.png)
![8-(6-cyclopropylpyridin-3-yl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine](/img/structure/B10831290.png)
![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831292.png)
